molecular formula C9H11NO3 B3109240 2-Amino-2-(4-hydroxyphenyl)propanoic acid CAS No. 170847-08-2

2-Amino-2-(4-hydroxyphenyl)propanoic acid

Cat. No.: B3109240
CAS No.: 170847-08-2
M. Wt: 181.19 g/mol
InChI Key: VCIPIPFJHGBKTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.

    Reduction: Tyrosine can be reduced to form tyrosinol, a less common derivative.

    Substitution: Tyrosine can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

Major Products:

    Oxidation: Dopaquinone

    Reduction: Tyrosinol

    Substitution: Various substituted tyrosine derivatives

Scientific Research Applications

Tyrosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid that is a precursor to tyrosine.

    Tryptophan: Another essential amino acid that serves as a precursor to serotonin and melatonin.

Uniqueness of Tyrosine: Tyrosine is unique due to its role in the synthesis of catecholamines and its involvement in melanin production. Its ability to undergo phosphorylation also makes it crucial in signal transduction pathways, distinguishing it from other amino acids .

Properties

IUPAC Name

2-amino-2-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIPIPFJHGBKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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